Tris(2-hydroxyethyl)ammonium methyl sulphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

EINECS 265-424-2, also known as Hydrotreated Middle Distillate, is a complex mixture of hydrocarbons obtained from the distillation of crude oil. It is primarily used as a diesel fuel blend stock and is known for its high energy content and low sulfur content, making it an environmentally friendly option compared to traditional diesel fuels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrotreated Middle Distillate is produced through the hydrotreating process, which involves the catalytic hydrogenation of middle distillates obtained from crude oil distillation. The process typically occurs at high temperatures (300-400°C) and pressures (30-130 bar) in the presence of a catalyst, such as cobalt-molybdenum or nickel-molybdenum on an alumina base. The hydrogenation process removes sulfur, nitrogen, and oxygen compounds, resulting in a cleaner fuel with improved combustion properties.

Industrial Production Methods: In industrial settings, Hydrotreated Middle Distillate is produced in large-scale hydrotreating units within refineries. The feedstock, which consists of middle distillates from crude oil distillation, is mixed with hydrogen and passed over a fixed-bed catalyst. The reaction conditions are carefully controlled to maximize the removal of impurities while maintaining the desired hydrocarbon structure. The resulting product is then separated and purified to obtain the final Hydrotreated Middle Distillate.

Types of Reactions:

Oxidation: Hydrotreated Middle Distillate can undergo oxidation reactions, particularly when exposed to air and high temperatures. This can lead to the formation of peroxides and other oxygenated compounds.

Reduction: The hydrotreating process itself is a reduction reaction, where sulfur, nitrogen, and oxygen compounds are reduced to hydrogen sulfide, ammonia, and water, respectively.

Substitution: Hydrotreated Middle Distillate can participate in substitution reactions, where hydrogen atoms in the hydrocarbon chains are replaced by other atoms or groups, such as halogens.

Common Reagents and Conditions:

Oxidation: Oxygen or air, elevated temperatures, and sometimes catalysts like cobalt or manganese salts.

Reduction: Hydrogen gas, high temperatures, and pressures, with catalysts like cobalt-molybdenum or nickel-molybdenum.

Substitution: Halogens (chlorine, bromine), elevated temperatures, and sometimes catalysts like iron or aluminum chloride.

Major Products Formed:

Oxidation: Peroxides, alcohols, ketones, and acids.

Reduction: Hydrogen sulfide, ammonia, and water.

Substitution: Halogenated hydrocarbons.

Scientific Research Applications

Hydrotreated Middle Distillate has a wide range of applications in scientific research, including:

Chemistry: Used as a solvent and reagent in various chemical reactions and processes.

Biology: Studied for its effects on microbial degradation and bioremediation of hydrocarbons.

Medicine: Investigated for its potential use in drug delivery systems and as a carrier for active pharmaceutical ingredients.

Industry: Utilized as a fuel in diesel engines, as well as a feedstock for the production of other chemicals and materials.

Mechanism of Action

The primary mechanism of action of Hydrotreated Middle Distillate is its combustion in diesel engines, where it reacts with oxygen to produce carbon dioxide, water, and energy. The molecular targets involved in this process are the hydrocarbon molecules in the fuel, which undergo a series of oxidation reactions to release energy. Additionally, the low sulfur content of Hydrotreated Middle Distillate reduces the formation of sulfur oxides, which are harmful pollutants.

Comparison with Similar Compounds

Hydrotreated Middle Distillate is unique compared to other similar compounds due to its low sulfur content and high energy density. Similar compounds include:

Straight-Run Middle Distillate: Obtained directly from crude oil distillation without further processing, typically has higher sulfur content.

Hydrocracked Middle Distillate: Produced through hydrocracking, which breaks down larger hydrocarbon molecules into smaller ones, resulting in a different composition and properties.

Biodiesel: Derived from renewable sources like vegetable oils and animal fats, has different chemical composition and combustion characteristics.

Hydrotreated Middle Distillate stands out for its cleaner combustion and lower environmental impact compared to these similar compounds.

Properties

CAS No. |

72361-55-8 |

|---|---|

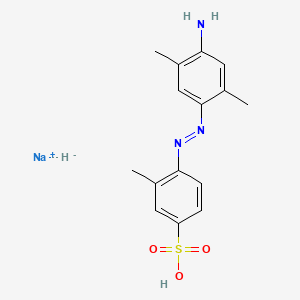

Molecular Formula |

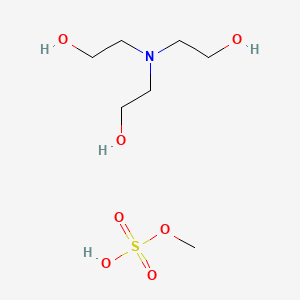

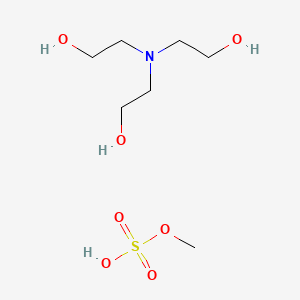

C7H19NO7S |

Molecular Weight |

261.30 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;methyl hydrogen sulfate |

InChI |

InChI=1S/C6H15NO3.CH4O4S/c8-4-1-7(2-5-9)3-6-10;1-5-6(2,3)4/h8-10H,1-6H2;1H3,(H,2,3,4) |

InChI Key |

HNISBEDGGYMSJH-UHFFFAOYSA-N |

Canonical SMILES |

COS(=O)(=O)O.C(CO)N(CCO)CCO |

Related CAS |

65104-50-9 72361-55-8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Pentachlorophenyl)dithio]ethanol](/img/structure/B12667297.png)